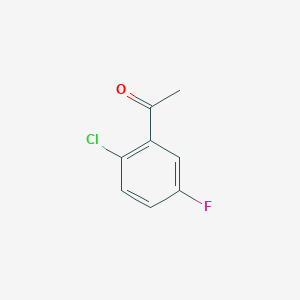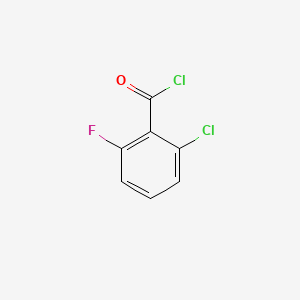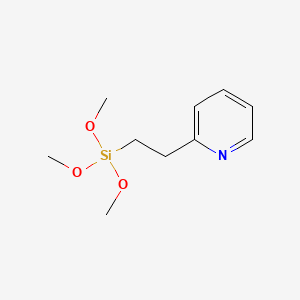
2-(三甲氧基硅乙基)吡啶
描述
2-(Trimethoxysilylethyl)pyridine is an organosilicon compound with the chemical formula C10H17NO3Si. It is a colorless to yellowish liquid that is soluble in common organic solvents such as alcohols, ketones, and ethers . This compound is commonly used as a functional group conversion reagent in organic synthesis and as a surface modifier to improve the wettability and adhesion of materials .
科学研究应用
2-(Trimethoxysilylethyl)pyridine has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, making them more hydrophobic or hydrophilic depending on the application.
Adhesion Promoter: The compound is used as an adhesion promoter in coatings, adhesives, and sealants to improve the bonding between different materials.
Catalyst Immobilization: It is employed in the immobilization of catalysts on solid supports, enhancing the efficiency and reusability of the catalysts.
Biomedical Applications: The compound is used in the development of biocompatible coatings for medical devices and implants.
准备方法
The synthesis of 2-(Trimethoxysilylethyl)pyridine is typically achieved by reacting 2-bromoethyltrimethoxysilane with pyridine in the presence of a base . This reaction replaces the bromo group with a pyridyl group to produce the target compound. The reaction conditions usually involve the use of a solvent such as toluene and a base like potassium carbonate .
化学反应分析
2-(Trimethoxysilylethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethoxysilyl group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form bonds with other organic or inorganic materials, enhancing properties such as adhesion and mechanical strength.
作用机制
The mechanism of action of 2-(Trimethoxysilylethyl)pyridine involves the formation of strong covalent bonds with various substrates through its trimethoxysilyl group. This group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds . This process enhances the adhesion, durability, and stability of the modified surfaces.
相似化合物的比较
2-(Trimethoxysilylethyl)pyridine is unique among organosilicon compounds due to its pyridine moiety, which imparts additional functionality and reactivity. Similar compounds include:
2-(4-Pyridylethyl)triethoxysilane: This compound has a similar structure but with triethoxysilyl groups instead of trimethoxysilyl groups.
Phenethyltrichlorosilane: This compound contains a phenethyl group instead of a pyridyl group and uses trichlorosilyl groups.
These similar compounds differ in their reactivity and applications, with 2-(Trimethoxysilylethyl)pyridine offering unique advantages in terms of its ability to form stable bonds and modify surface properties effectively.
属性
IUPAC Name |
trimethoxy(2-pyridin-2-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMLSWFBPLMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=N1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375188 | |
| Record name | 2-(Trimethoxysilylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27326-65-4 | |
| Record name | 2-(Trimethoxysilylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(trimethoxysilylethyl)pyridine interact with surfaces and what are the implications for material modification?
A1: 2-(Trimethoxysilylethyl)pyridine exhibits a unique ability to form multilayer films on hydroxylated silicon dioxide (SiO2) surfaces. [] This interaction stems from the molecule's trimethoxysilane group, which undergoes hydrolysis and condensation reactions with surface hydroxyl groups. This process leads to the formation of siloxane (Si-O-Si) bonds, effectively anchoring the molecule to the surface. [] The presence of the pyridine group introduces additional functionality, making it possible to further modify the surface or use it as a ligand for metal complexation. [, ]
Q2: What is the role of 2-(trimethoxysilylethyl)pyridine in synthesizing functionalized mesoporous materials?
A2: 2-(Trimethoxysilylethyl)pyridine can be effectively incorporated into the framework of periodic mesoporous organosilicas (PMOs). [] During the synthesis, the molecule acts as a co-condensation agent alongside other organosilanes and a structure-directing agent like cetyltrimethylammonium chloride (CTAC). [] The resulting PMOs possess a periodic porous structure with the pyridine functionality readily accessible within the pores. This allows for further functionalization or the creation of catalytic sites within the material. []
Q3: How can 2-(trimethoxysilylethyl)pyridine be used to immobilize rhodium catalysts and what are the advantages of this approach?
A3: The pyridine group in 2-(trimethoxysilylethyl)pyridine can act as a ligand for transition metals like rhodium. This property has been exploited to immobilize rhodium complexes onto silica surfaces for catalytic applications. [, ] Several methods have been employed, including reacting a pre-formed rhodium complex with functionalized silica or incorporating the complex during the sol-gel process. [] Immobilizing the catalyst offers several advantages, such as easier separation from the reaction mixture, potential for catalyst reuse, and reduced leaching of the metal into the product. [, ]
Q4: What types of catalytic reactions have been explored using rhodium complexes immobilized with 2-(trimethoxysilylethyl)pyridine?
A4: Rhodium complexes immobilized on silica using 2-(trimethoxysilylethyl)pyridine have demonstrated effectiveness in catalyzing both methanol carbonylation and alkene hydrosilylation reactions. [, ] In the case of methanol carbonylation, the immobilized catalysts showed promising activity and stability, showcasing their potential for industrial applications. [] For hydrosilylation reactions, the immobilized rhodium complexes exhibited higher activity compared to their homogeneous counterparts, highlighting the beneficial effect of immobilization on catalyst performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


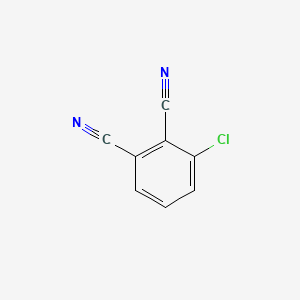
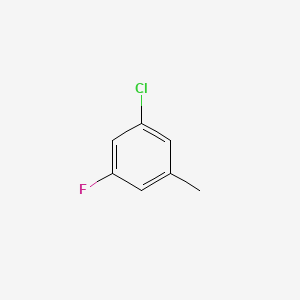
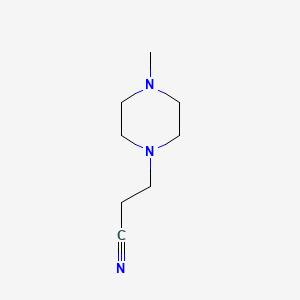
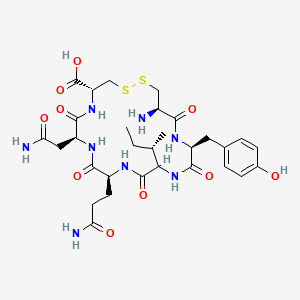
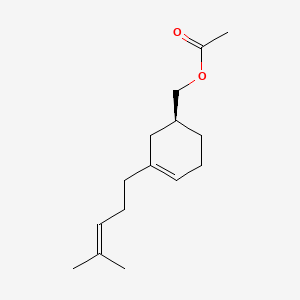
![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/new.no-structure.jpg)
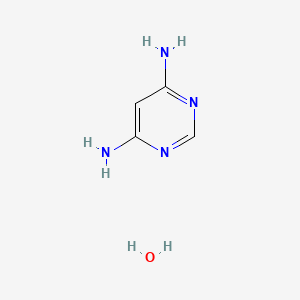
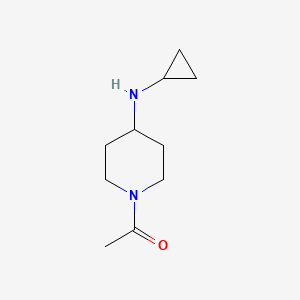
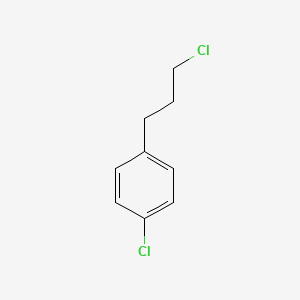

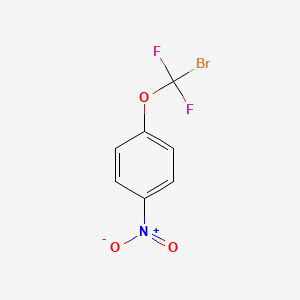
![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime](/img/structure/B1587284.png)
